Sodium S-(4-methylbenzyl) sulfurothioate
Description
Sodium S-(4-methylbenzyl) sulfurothioate is a Bunte salt (sodium S-organyl sulfurothioate) characterized by a sulfurothioate group (-S-SO₂⁻Na⁺) bonded to a 4-methylbenzyl substituent. Bunte salts are stable, non-hygroscopic thiolating agents widely used in organic synthesis for C–S bond formation, disulfide synthesis, and functionalization of heterocycles . These compounds serve as sulfur transfer reagents in transition-metal-catalyzed reactions and nucleophilic substitutions .
The para-methyl substituent on the benzyl group in this compound likely modulates its reactivity by altering electronic and steric properties compared to simpler analogs. Such modifications can influence reaction yields, selectivity, and intermediate stability in synthetic pathways .
Properties
Molecular Formula |
C8H9NaO3S2 |
|---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
sodium;1-methyl-4-(sulfonatosulfanylmethyl)benzene |
InChI |
InChI=1S/C8H10O3S2.Na/c1-7-2-4-8(5-3-7)6-12-13(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
ZPVMSLYBPDHOAV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)CSS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Sodium S-Phenyl Sulfurothioate
Key Features :
- Structure : Aromatic phenyl group (-C₆H₅) attached to the sulfurothioate core.
- Reactivity : Forms intermediates in palladium-catalyzed C–S coupling reactions. For example, it reacts with aryl iodides (e.g., iodobenzene) under anaerobic conditions to yield diaryl sulfides (e.g., diphenyl sulfide, 92% yield) .
- Oxidative Sensitivity : Under aerobic conditions, sodium S-phenyl sulfurothioate generates diphenyl disulfide as a byproduct, necessitating inert atmospheres for optimal sulfide synthesis .
Comparison: The phenyl derivative exhibits higher reactivity in C–S bond formation compared to alkyl-substituted Bunte salts due to aromatic conjugation stabilizing transition states. However, the 4-methylbenzyl analog may offer improved solubility in non-polar solvents, enhancing its utility in heterogeneous catalytic systems .
Sodium S-Benzyl Sulfurothioate
Key Features :
- Structure : Benzyl group (-CH₂C₆H₅) linked to the sulfurothioate group.
- Applications : Used in the synthesis of α-organylthio esters and ketones via reaction with β-keto esters. For instance, ethyl acetoacetate reacts with sodium S-benzyl sulfurothioate under basic conditions (NaOH, toluene, 100°C) to yield α-benzylthio esters (up to 80% yield) .
Comparison :
The 4-methylbenzyl derivative likely shares similar reactivity patterns but may exhibit divergent yields or selectivity due to the electron-donating methyl group. For example, the methyl substituent could reduce steric hindrance at the benzylic position, facilitating nucleophilic attack in thioester formation .
Sodium S-Alkyl Sulfurothioates (General Class)
Key Features :
- Structure : Alkyl chains (e.g., -CH₂CH₃, -CH₂CH₂CH₃) bonded to the sulfurothioate group.
- Reactivity : Less efficient in aromatic C–S coupling compared to aryl/benzyl analogs but effective in aliphatic thiolation. For instance, alkyl Bunte salts participate in Michael additions or decarboxylative cross-couplings .
Comparison :
Sodium S-(4-methylbenzyl) sulfurothioate bridges the reactivity of aromatic and aliphatic Bunte salts. Its hybrid structure enables participation in both Pd-catalyzed aryl couplings (like phenyl analogs) and nucleophilic substitutions (like alkyl analogs), depending on reaction conditions .
Mechanistic and Practical Implications
- Role of Substituents : The 4-methyl group in this compound likely enhances thermal stability and alters electronic density, affecting intermediates in catalytic cycles. For example, electron-donating groups can accelerate oxidative addition steps in Pd-catalyzed reactions .
- Base and Catalyst Sensitivity : Reactions with DIPEA (a sterically hindered base) suppress Ullmann coupling byproducts in Pd-catalyzed systems, whereas NaOH promotes nucleophilic thiolation in Bunte salt chemistry .
- Oxidative Byproducts : Aerobic conditions universally favor disulfide formation across Bunte salts, necessitating strict inert atmospheres for sulfide synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
